6-(Hydroxymethyl)-4-methylpyridin-3-ol

Antitumor Thiosemicarbazone L1210 leukemia

6-(Hydroxymethyl)-4-methylpyridin-3-ol is a disubstituted pyridin-3-ol (C₇H₉NO₂, MW 139.15 g/mol) that serves as a direct precursor to 5-hydroxy-4-methylpyridine-2-carboxaldehyde (5-HMP), a critical intermediate for α-(N)-heterocyclic carboxaldehyde thiosemicarbazones with established in vivo antitumor activity. While inactive in its native form, its value lies in the high-yielding, two-step conversion to pharmacologically active thiosemicarbazones that have demonstrated superior efficacy over parent 3-hydroxypyridine-2-carboxaldehyde thiosemicarbazone in murine L1210 leukemia models.

Molecular Formula C7H9NO2
Molecular Weight 139.15 g/mol
CAS No. 143509-40-4
Cat. No. B124694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Hydroxymethyl)-4-methylpyridin-3-ol
CAS143509-40-4
Synonyms2-Pyridinemethanol,5-hydroxy-4-methyl-(9CI)
Molecular FormulaC7H9NO2
Molecular Weight139.15 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1O)CO
InChIInChI=1S/C7H9NO2/c1-5-2-6(4-9)8-3-7(5)10/h2-3,9-10H,4H2,1H3
InChIKeyRGDXNHQUBNYGLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Hydroxymethyl)-4-methylpyridin-3-ol (CAS 143509-40-4): A Key Synthetic Entry into 5-Hydroxy-4-methylpyridine-2-carboxaldehyde Thiosemicarbazones


6-(Hydroxymethyl)-4-methylpyridin-3-ol is a disubstituted pyridin-3-ol (C₇H₉NO₂, MW 139.15 g/mol) that serves as a direct precursor to 5-hydroxy-4-methylpyridine-2-carboxaldehyde (5-HMP), a critical intermediate for α-(N)-heterocyclic carboxaldehyde thiosemicarbazones with established in vivo antitumor activity. While inactive in its native form, its value lies in the high-yielding, two-step conversion to pharmacologically active thiosemicarbazones that have demonstrated superior efficacy over parent 3-hydroxypyridine-2-carboxaldehyde thiosemicarbazone in murine L1210 leukemia models. [1] [2]

1
Direct precursor to 5-hydroxy-4-methylpyridine-2-carboxaldehyde (5-HMP)
2
Enables two-step conversion to α-(N)-heterocyclic carboxaldehyde thiosemicarbazones
3
Regiospecific 6-hydroxymethylation preserves essential 3-hydroxy-4-methyl motif

Why Generic Pyridin-3-ol Substitution Fails: The Critical Role of Regiospecific Hydroxymethylation


The α-(N)-heterocyclic carboxaldehyde thiosemicarbazone pharmacophore demands a specific arrangement of the hydroxy, methyl, and carboxaldehyde functionalities. Simple 4-methylpyridin-3-ol (CAS 1121-19-3) or 6-(hydroxymethyl)pyridin-3-ol (CAS 40222-77-3) lack the precise substitution pattern required for conversion to active 5-hydroxy-4-methylpyridine-2-carboxaldehyde. Attempts to interchange these analogs result in either inactive thiosemicarbazones or require entirely different synthetic routes with lower overall yields. The target compound uniquely positions the hydroxymethyl group at C-6 to enable oxidation to the 2-carboxaldehyde while preserving the essential 3-hydroxy-4-methyl motif. [1] [2]

4-Methylpyridin-3-ol (CAS 1121-19-3)
Lacks the C-6 hydroxymethyl group required for oxidation to the 2-carboxaldehyde; may not produce the desired thiosemicarbazone pharmacophore.
6-(Hydroxymethyl)pyridin-3-ol (CAS 40222-77-3)
Missing the C-4 methyl substitution; the resulting carboxaldehyde may exhibit altered electronic properties and reduced target engagement in the α-(N)-heterocyclic series.
Direct hydroxymethylation mixture
Uncontrolled regioisomeric mixtures (~1:1 to 2:1) compromise downstream purity and may lead to inconsistent biological readouts; the target compound provides exclusive 6-substitution.

Quantitative Evidence for Prioritizing 6-(Hydroxymethyl)-4-methylpyridin-3-ol in Thiosemicarbazone Drug Discovery Programs


In Vivo Antitumor Efficacy: 5-HMP Derived from Target Compound vs. Parent 3-Hydroxypyridine-2-carboxaldehyde Thiosemicarbazone in L1210 Leukemia

The thiosemicarbazone of 5-hydroxy-4-methylpyridine-2-carboxaldehyde (5-HMP), which is synthesized directly from the target compound via oxidation, demonstrated superior antitumor activity compared to its parent compound 3-hydroxypyridine-2-carboxaldehyde thiosemicarbazone (3-HP) in mice bearing L1210 leukemia. [1] This establishes a clear efficacy advantage for the target compound-derived product over the closest non-methylated analog.

L1210 model response
Head-to-head
5-HMP-derived thiosemicarbazone showed reported superior antitumor activity vs. 3-HP thiosemicarbazone (p
Supports model-response endpoint context for lead optimization.
In vivo intraperitoneal administration; survival endpoint.
Key hydrolysis yield
Reported
97% isolated yield
Enables scalable, cost-effective access to the target compound.
HCl-mediated, room temperature, 1 h; avoids chromatography.
Regiochemical precision
Reported
Exclusive 6-hydroxymethylation, regioisomeric ratio >99:1 (NMR).
Eliminates regioisomer separation, ensures downstream purity.
Bromo blocking strategy; avoids mixed 2-/6-substituted products.
Physicochemical profile
Class-level
XLogP3 = 0, TPSA = 53.4 Ų, HBD = 2 vs. pyridoxine (logP ≈ -0.9, TPSA 73.6, HBD 3).
Lower polarity may improve passive permeability for prodrug design.
Computed values; experimental logP and permeability require verification.
Antitumor Thiosemicarbazone L1210 leukemia

Synthetic Efficiency: 97% Yield for Key Hydrolysis Step vs. Alternative Routes to 5-Hydroxy-4-methylpyridine-2-carboxaldehyde

The target compound is obtained in 97% yield via HCl-mediated hydrolysis of 5-acetoxy-2-(acetoxymethyl)-4-methylpyridine at room temperature over 1.0 h. [1] This high-yielding, mild-condition step contrasts with alternative direct hydroxymethylation routes that employ strong bases or organometallic reagents, often resulting in lower yields (<70%) and requiring chromatographic purification.

Key hydrolysis yield
Reported
97% isolated yield
Enables scalable, cost-effective access to the target compound.
HCl-mediated, room temperature, 1 h; avoids chromatography.
Synthetic chemistry Hydroxymethylation Process yield

Regiochemical Precision: Exclusive 6-Hydroxymethylation Enabled by Bromo Blocking Strategy vs. Non-Selective Electrophilic Substitution

The synthesis employs a bromo substituent as a temporary blocking group to direct dimethylaminomethylation exclusively to the 6-position of the pyridin-3-ol ring, followed by conversion to the hydroxymethyl group. [1] In contrast, direct electrophilic hydroxymethylation of 4-methylpyridin-3-ol yields a mixture of 2- and 6-substituted regioisomers, reducing the effective yield of the desired isomer to <50%.

Regiochemical precision
Reported
Exclusive 6-hydroxymethylation, regioisomeric ratio >99:1 (NMR).
Eliminates regioisomer separation, ensures downstream purity.
Bromo blocking strategy; avoids mixed 2-/6-substituted products.
Regioselectivity Pyridine functionalization Blocking strategy

Physicochemical Differentiation from Vitamin B6 Congeners: Calculated logP and H-Bonding Profile

The target compound (XLogP3-AA = 0; HBD = 2; HBA = 3; TPSA = 53.4 Ų) occupies a distinct physicochemical space compared to Vitamin B6 congeners such as pyridoxine (logP ≈ -0.9, HBD = 3, HBA = 4, TPSA = 73.6 Ų) and pyridoxamine (logP ≈ -1.2, HBD = 4, HBA = 4, TPSA = 93.2 Ų). [1] The lower hydrogen-bond donor count and smaller polar surface area of the target compound render it a more lipophilic, membrane-permeable scaffold for prodrug design.

Physicochemical profile
Class-level
XLogP3 = 0, TPSA = 53.4 Ų, HBD = 2 vs. pyridoxine (logP ≈ -0.9, TPSA 73.6, HBD 3).
Lower polarity may improve passive permeability for prodrug design.
Computed values; experimental logP and permeability require verification.
Physicochemical properties Drug-likeness logP

Optimal Use Cases for 6-(Hydroxymethyl)-4-methylpyridin-3-ol Based on Verified Differentiation Evidence


Medicinal Chemistry: Synthesis of 5-Hydroxy-4-methylpyridine-2-carboxaldehyde Thiosemicarbazones for Lead Optimization

Directly utilize the target compound as the penultimate intermediate in the synthesis of 5-HMP thiosemicarbazones. Oxidation of the 6-hydroxymethyl group to the 2-carboxaldehyde, followed by condensation with thiosemicarbazide, yields analogs that have demonstrated superior in vivo antitumor activity over 3-HP thiosemicarbazone in the L1210 model. [1]

Process Chemistry: Scalable Production of 5-Hydroxy-4-methylpyridine-2-carboxaldehyde

Leverage the 97% yield hydrolysis step (HCl, 1 h, rt) for cost-effective, multi-gram preparation of the target compound. This route avoids chromatographic purification and enables direct telescoping into the oxidation step to generate 5-HMP at scale. [1]

Chemical Biology: Probe Development for Iron-Dependent Ribonucleotide Reductase Inhibition

The thiosemicarbazone derived from the target compound is structurally related to the known ribonucleotide reductase inhibitor 3-AP (Triapine). The 4-methyl substitution pattern confers enhanced lipophilicity and altered metal-chelating properties, supporting the design of probe molecules to interrogate iron-dependent enzymes in cancer cells. [1]

Application
Selection Property
Validation Focus
5-HMP thiosemicarbazone lead optimization
Regiospecific hydroxymethyl precursor
5-HMP-derived thiosemicarbazone model response
Scalable 5-HMP production
High-yielding, chromatography-free route
Process reproducibility and scale-up
Chemical probe for iron-dependent enzymes
4-Methyl substitution lipophilicity
Metal-chelating property and enzyme assay context
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